Ethyl 3-(3-bromopyridin-2-yl)propanoate
Overview
Description
Ethyl 3-(3-bromopyridin-2-yl)propanoate is a heterocyclic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is a derivative of pyridine, featuring a bromine atom at the 3-position of the pyridine ring and an ethyl ester group at the 3-position of the propanoate chain. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromopyridin-2-yl)propanoate can be synthesized through several synthetic routes. One common method involves the bromination of 3-pyridinepropanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is carried out using a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromopyridin-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols and other reduced forms of the ester group.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Ethyl 3-(3-bromopyridin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromopyridin-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 3-(3-bromopyridin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a bromine atom on a phenyl ring instead of a pyridine ring.
Ethyl 3-(2-bromopyridin-3-yl)propanoate: Similar structure but with the bromine atom at a different position on the pyridine ring.
Ethyl 3-(3-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom .
Properties
IUPAC Name |
ethyl 3-(3-bromopyridin-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHLRJXJCVYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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